SLU-10482

Description

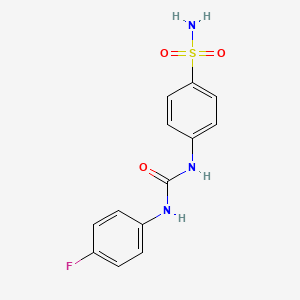

CAIX Inhibitor SLC-0111 is a sulfonamide carbonic anhydrase inhibitor with potential antineoplastic activity. Upon administration, CAIX inhibitor SLC-0111 inhibits tumor-associated carbonic anhydrase IX (CAIX), an hypoxia-inducible transmembrane glycoprotein that catalyzes the reversible reaction and rapid interconversion of carbon dioxide and water to carbonic acid, protons, and bicarbonate ions. This prevents both the acidification of the tumor's extracellular microenvironment and cytoplasmic alkalization. This increases cell death in CAIX-expressing, hypoxic tumors. CAIX is overexpressed in various tumors and plays a key role in intra- and extracellular pH regulation, cancer cell progression, survival, migration and invasion; it is also involved in resistance to both chemo- and radiotherapy.

SLC-0111 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

a carbonic anhydrase inhibitor; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O3S/c14-9-1-3-10(4-2-9)16-13(18)17-11-5-7-12(8-6-11)21(15,19)20/h1-8H,(H2,15,19,20)(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQZNWPYLCNRLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178606-66-1 | |

| Record name | SLC-0111 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178606661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 178606-66-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SLC-0111 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANM9DBL9JT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Guide to the Synthesis and Characterization of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of the unsymmetrical diaryl urea, 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea. Diaryl ureas are a significant class of compounds in medicinal chemistry, known for their diverse biological activities, including anticancer and anti-inflammatory properties. This document provides a comprehensive overview of a reliable synthetic protocol, detailed characterization methods, and a discussion of the potential therapeutic relevance of this compound. The information presented is intended to support researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Unsymmetrical N,N'-diaryl ureas are a class of organic compounds that have garnered significant attention in the field of drug discovery. The urea functional group can act as a rigid scaffold and a hydrogen bond donor-acceptor, facilitating interactions with various biological targets. The structural motif of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea combines the bioisosteric fluorine atom, known to enhance metabolic stability and binding affinity, with a sulfonamide group, a common pharmacophore in a variety of therapeutic agents. This combination of functionalities suggests that the title compound may exhibit interesting biological properties, potentially as an inhibitor of enzymes such as kinases or as a modulator of other cellular pathways. This guide provides a detailed methodology for the synthesis and comprehensive characterization of this promising compound.

Synthesis

The synthesis of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea is most directly achieved through the reaction of 4-aminobenzenesulfonamide (sulfanilamide) with 4-fluorophenyl isocyanate. This reaction is a nucleophilic addition of the amino group of sulfanilamide to the electrophilic carbonyl carbon of the isocyanate.

Experimental Protocol

Materials:

-

4-aminobenzenesulfonamide (Sulfanilamide) (99%)

-

4-fluorophenyl isocyanate (99%)

-

Anhydrous Tetrahydrofuran (THF)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask, add 4-aminobenzenesulfonamide (1.72 g, 10 mmol) and anhydrous tetrahydrofuran (50 mL).

-

Stir the suspension at room temperature under an inert atmosphere until the 4-aminobenzenesulfonamide is fully dissolved.

-

In a separate dropping funnel, dissolve 4-fluorophenyl isocyanate (1.37 g, 10 mmol) in anhydrous tetrahydrofuran (20 mL).

-

Add the solution of 4-fluorophenyl isocyanate dropwise to the stirred solution of 4-aminobenzenesulfonamide over a period of 30 minutes at room temperature.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

-

Upon completion of the reaction, a white precipitate will have formed. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold anhydrous THF (2 x 10 mL) and then with hexane (2 x 15 mL) to remove any unreacted starting materials.

-

Dry the product under vacuum to yield 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea as a white solid.

Characterization

The identity and purity of the synthesized 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea should be confirmed by a combination of physical and spectroscopic methods.

Physical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₃H₁₂FN₃O₃S |

| Molecular Weight | 309.32 g/mol |

| Melting Point | Expected in the range of 200-220 °C |

| Solubility | Soluble in DMSO and DMF, sparingly soluble in THF and acetone, insoluble in water and hexane. |

Spectroscopic Data

3.2.1. Infrared (IR) Spectroscopy

-

Protocol: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Expected Absorptions:

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (urea and sulfonamide) |

| 1680-1640 | C=O stretching (urea) |

| 1600-1580 | N-H bending (urea) |

| 1350-1310 | Asymmetric SO₂ stretching |

| 1170-1150 | Symmetric SO₂ stretching |

| 1250-1200 | C-F stretching |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.5-9.0 | Singlet | 2H | Urea N-H protons |

| ~7.8-7.6 | Multiplet | 4H | Aromatic protons of the sulfamoylphenyl ring |

| ~7.5-7.3 | Multiplet | 2H | Aromatic protons of the fluorophenyl ring (ortho to F) |

| ~7.2-7.0 | Multiplet | 2H | Aromatic protons of the fluorophenyl ring (meta to F) |

| ~7.2 | Singlet | 2H | Sulfonamide -SO₂NH₂ protons |

-

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| ~152 | Urea C=O |

| ~160-157 (d, J=~240 Hz) | Aromatic C-F of the fluorophenyl ring |

| ~142 | Aromatic C-S of the sulfamoylphenyl ring |

| ~138 | Aromatic C-N of the fluorophenyl ring |

| ~137 | Aromatic C-N of the sulfamoylphenyl ring |

| ~127 | Aromatic C-H of the sulfamoylphenyl ring |

| ~120 (d, J=~8 Hz) | Aromatic C-H of the fluorophenyl ring (ortho to F) |

| ~118 | Aromatic C-H of the sulfamoylphenyl ring |

| ~115 (d, J=~22 Hz) | Aromatic C-H of the fluorophenyl ring (meta to F) |

3.2.3. Mass Spectrometry (MS)

-

Protocol: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive or negative ion mode. The sample is dissolved in a suitable solvent like methanol or acetonitrile.

-

Expected Result:

-

[M+H]⁺: Calculated for C₁₃H₁₃FN₃O₃S⁺: 310.0665, Found: 310.06XX

-

[M-H]⁻: Calculated for C₁₃H₁₁FN₃O₃S⁻: 308.0505, Found: 308.05XX

-

Potential Biological Significance and Signaling Pathways

While the specific biological activity of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea has not been extensively reported, its structural features suggest potential interactions with various biological targets. N,N'-diaryl ureas are known to be potent inhibitors of several protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.

Dysregulation of kinase signaling is a hallmark of many diseases, including cancer. The diaryl urea motif can effectively target the ATP-binding pocket of kinases. The sulfonamide group may also contribute to binding and selectivity for certain kinase families.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea. The provided protocols are based on established and reliable chemical transformations for this class of compounds. The comprehensive characterization data, both physical and spectroscopic, will serve as a valuable reference for researchers. The potential of this compound as a biologically active agent, particularly in the context of kinase inhibition, warrants further investigation and could be a starting point for the development of novel therapeutic agents. This document is intended to facilitate such research endeavors by providing a solid foundation for the preparation and analysis of this intriguing molecule.

Core Mechanism of Action of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea is not a widely documented therapeutic agent with established clinical data. This guide synthesizes information based on the well-characterized activities of structurally related diarylurea and sulfamoylphenyl derivatives to propose a likely mechanism of action.

Introduction

1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea belongs to the class of diarylureas, a scaffold of significant interest in medicinal chemistry due to its prevalence in a variety of potent enzyme inhibitors.[1] The diarylurea moiety is a key pharmacophore in several clinically approved multi-kinase inhibitors, such as Sorafenib and Lenvatinib.[2][3] These compounds typically function as Type II kinase inhibitors, binding to and stabilizing the inactive conformation of the kinase. The presence of the sulfamoylphenyl group can further contribute to the molecule's pharmacological profile, potentially enhancing binding affinity or conferring additional biological activities.[4]

Based on its structural components, 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea is hypothesized to function as a potent inhibitor of protein kinases, particularly those involved in oncogenic signaling pathways. The primary mechanism of action is likely the inhibition of the RAS/RAF/MEK/ERK signaling cascade, a critical pathway in regulating cell proliferation, differentiation, and survival that is often dysregulated in cancer.[5][6]

Proposed Mechanism of Action

The central hypothesis is that 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea acts as a multi-kinase inhibitor, with a primary focus on the RAF kinases (notably B-RAF) and other receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).

The diarylurea structure is crucial for this inhibitory activity. It is known to bind to the ATP-binding pocket of kinases in their inactive (DFG-out) conformation.[7] This allosteric inhibition prevents the kinase from adopting its active state, thereby blocking downstream signaling. The urea moiety forms key hydrogen bonds with the kinase hinge region, while the aryl rings engage in hydrophobic interactions within the binding pocket.

Inhibition of the RAF/MEK/ERK pathway by a compound like 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea would lead to a decrease in the phosphorylation of MEK and ERK.[5][8] This, in turn, would suppress the transcription of genes involved in cell cycle progression and survival, ultimately leading to anti-proliferative effects in cancer cells.

Furthermore, inhibition of VEGFR and PDGFR would disrupt tumor angiogenesis, the process by which tumors form new blood vessels to obtain necessary nutrients and oxygen.[9] This dual action of inhibiting both tumor cell proliferation and angiogenesis is a hallmark of many successful diarylurea-based anticancer drugs.

Signaling Pathway Diagram

Caption: Proposed inhibition of the RAF/MEK/ERK pathway.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for well-known diarylurea derivatives, providing a reference for the expected potency of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Diarylureas

| Compound | Target Kinase | IC50 (nM) | Reference |

| Sorafenib | VEGFR-2 | 0.48 | [9] |

| Compound 5a | EGFR | 56 | [10] |

| Compound 25a | p38α | 0.47 | [7] |

| GSK329 | TNNI3K | - | [11] |

Table 2: Cellular Antiproliferative Activity of Representative Diarylureas

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 5a | HT-29 (Colon) | 0.089 | [12] |

| Compound 5a | H-460 (Lung) | 0.15 | [12] |

| Compound 5a | A-549 (Lung) | 0.36 | [12] |

| Compound 5a | MDA-MB-231 (Breast) | 0.75 | [12] |

| SMCl | HCC Cells | - | [5][8] |

Experimental Protocols

To elucidate the precise mechanism of action of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea, a series of in vitro and cell-based assays would be required.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of the compound against a panel of protein kinases.

Methodology:

-

Enzyme Source: Recombinant human kinases.

-

Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The kinase phosphorylates a biotinylated substrate, which is then detected by a europium-labeled anti-phospho-antibody and streptavidin-allophycocyanin.

-

Procedure:

-

The compound is serially diluted in DMSO and added to the wells of a microplate.

-

The kinase, substrate, and ATP are added to initiate the reaction.

-

The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

-

The detection reagents are added, and the plate is incubated to allow for signal development.

-

The TR-FRET signal is read on a plate reader.

-

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay (MTS Assay)

Objective: To assess the effect of the compound on the viability of cancer cell lines.

Methodology:

-

Cell Lines: A panel of cancer cell lines with known driver mutations (e.g., B-RAF V600E mutant melanoma cells, various carcinoma cell lines).[5][8]

-

Assay Principle: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The compound is added at various concentrations and incubated for a set period (e.g., 72 hours).

-

The MTS reagent is added to each well, and the plate is incubated for 1-4 hours.

-

The absorbance at 490 nm is measured using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells, and IC50 values are determined.

Western Blot Analysis of Signaling Pathways

Objective: To confirm the inhibition of specific signaling pathways within the cell.

Methodology:

-

Principle: Western blotting is used to detect the levels of total and phosphorylated proteins in cell lysates.

-

Procedure:

-

Cells are treated with the compound for a specified time.

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-ERK, ERK, p-MEK, MEK).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The intensity of the bands is quantified to determine the change in protein phosphorylation levels upon treatment with the compound.

Experimental Workflow Diagram

Caption: Workflow for characterizing the mechanism of action.

Structure-Activity Relationships (SAR)

The biological activity of diarylurea derivatives is highly dependent on the substituents on the aryl rings.

-

Fluorine Substitution: The 4-fluorophenyl group is a common feature in kinase inhibitors. The fluorine atom can enhance metabolic stability and membrane permeability.

-

Sulfamoylphenyl Group: The 4-sulfamoylphenyl moiety can form additional hydrogen bonds with the target protein, potentially increasing binding affinity and selectivity. The sulfonamide group is a known pharmacophore in various enzyme inhibitors.[4]

-

Urea Linker: The urea group is critical for binding to the kinase hinge region through hydrogen bonding.

Conclusion

Based on a comprehensive analysis of its structural motifs, 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea is projected to be a multi-kinase inhibitor targeting key oncogenic signaling pathways such as the RAF/MEK/ERK cascade. Its diarylurea core suggests a Type II inhibitory mechanism, leading to the suppression of tumor cell proliferation and angiogenesis. The provided experimental protocols offer a roadmap for the empirical validation of this proposed mechanism of action. Further investigation is warranted to fully characterize the pharmacological profile of this compound and its potential as a therapeutic agent.

References

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the Raf/MEK/ERK pathway with small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of Diarylurea Inhibitors of the Cardiac-Specific Kinase TNNI3K by Designing Selectivity Against VEGFR2, p38α, and B-Raf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Biological Versatility of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea scaffold represents a promising chemotype in the landscape of medicinal chemistry. Possessing both a urea and a sulfonamide functional group, this core structure is a fertile ground for the development of novel therapeutic agents. The inherent ability of the urea moiety to form multiple hydrogen bonds, coupled with the diverse biological activities associated with sulfonamides, makes derivatives of this scaffold attractive candidates for targeting a range of biological processes. This technical guide provides a comprehensive overview of the known biological activities, synthesis, and potential mechanisms of action of this class of compounds, drawing from the available scientific literature.

Chemical and Physical Properties of the Core Scaffold

The foundational molecule, 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea, is a solid compound with a molecular weight of 309.32 g/mol and a molecular formula of C13H12FN3O3S.[1] Its structure is characterized by a central urea linkage flanked by a 4-fluorophenyl ring and a 4-sulfamoylphenyl ring.

| Property | Value | Reference |

| Molecular Formula | C13H12FN3O3S | [1] |

| Molecular Weight | 309.32 g/mol | [1] |

| Physical State | Solid | [1] |

| Purity (typical) | >98% | [1] |

Synthesis of Urea and Sulfonylurea Derivatives

The synthesis of derivatives based on the 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea core generally follows established synthetic routes for urea and sulfonylurea compounds.

General Synthesis of Urea Derivatives

A common method for the synthesis of unsymmetrical ureas involves the reaction of an isocyanate with an amine. In the context of the core scaffold, this could involve the reaction of 4-fluorophenyl isocyanate with a substituted 4-aminobenzenesulfonamide or, conversely, the reaction of 4-sulfamoylphenyl isocyanate with a substituted 4-fluoroaniline.

DOT Script for General Urea Synthesis

Caption: General synthesis of urea derivatives via nucleophilic addition.

General Synthesis of Sulfonylurea Derivatives

Sulfonylurea derivatives are often synthesized through the reaction of a sulfonamide with an isocyanate in the presence of a base. For the target scaffold, this would involve reacting a substituted 4-aminobenzenesulfonamide with an isocyanate.[2]

DOT Script for General Sulfonylurea Synthesis

Caption: General synthesis of sulfonylurea derivatives.

Biological Activities

While specific studies on the biological activity of derivatives of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea are not extensively reported in the public domain, the broader classes of urea and sulfonylurea derivatives exhibit a wide range of pharmacological effects. These activities provide a strong rationale for the exploration of this particular scaffold.

Anticancer Activity

Urea derivatives are a well-established class of anticancer agents.[3] Their mechanisms of action are diverse and include the inhibition of various kinases that are crucial for tumor growth and proliferation. For instance, sorafenib, a diaryl urea derivative, is a potent inhibitor of multiple kinases, including VEGFR and PDGFR. The urea moiety is critical for binding to the kinase domain. It is plausible that derivatives of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea could exhibit similar kinase inhibitory activity. Some diaryl urea derivatives have shown potent inhibitory activity against BRAF kinase.[4]

Antimicrobial Activity

Urea derivatives have also been investigated for their antimicrobial properties. Studies have shown that certain N,N-disubstituted urea compounds demonstrate good inhibitory activity against various bacterial strains, including Acinetobacter baumannii.[5] The structural diversity that can be introduced into the urea scaffold allows for the fine-tuning of antimicrobial potency and spectrum.

Enzyme Inhibition

The sulfonamide group present in the core scaffold is a well-known pharmacophore that targets various enzymes, most notably carbonic anhydrases. Beyond this, sulfonylurea derivatives have been shown to inhibit other enzymes such as α-amylase.[2] The combination of the urea and sulfonamide functionalities in the 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea scaffold suggests potential for dual-target or novel enzyme inhibitory profiles.

Potential Signaling Pathways and Mechanisms of Action

Based on the known activities of related compounds, derivatives of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea could potentially modulate key signaling pathways implicated in disease.

Kinase Inhibition Pathway

Many anticancer urea derivatives function by inhibiting protein kinases involved in cell signaling pathways that control cell growth, proliferation, and survival. A hypothetical mechanism could involve the inhibition of receptor tyrosine kinases (RTKs) or downstream kinases in the MAPK/ERK or PI3K/Akt pathways.

DOT Script for a Hypothetical Kinase Inhibition Pathway

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Experimental Protocols

To evaluate the biological activity of novel 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea derivatives, a series of standard in vitro and in vivo assays would be employed.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Solubilization: The viable cells metabolize MTT into formazan crystals, which are then solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[4]

DOT Script for a General Experimental Workflow

Caption: A typical workflow for drug discovery.

Conclusion and Future Directions

The 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea scaffold holds considerable potential for the development of novel therapeutic agents. While direct studies on its derivatives are limited in the current literature, the well-documented and diverse biological activities of the broader classes of urea and sulfonylurea compounds provide a strong impetus for further investigation. Future research should focus on the synthesis and systematic biological evaluation of a library of derivatives to elucidate structure-activity relationships and identify lead compounds for various therapeutic targets. In particular, screening against a panel of kinases and microbial strains could unveil promising candidates for anticancer and antimicrobial drug discovery. The exploration of this chemical space is a worthwhile endeavor for medicinal chemists and drug development professionals.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea is a synthetic compound featuring a diaryl urea scaffold. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The incorporation of a sulfamoylphenyl group suggests a potential for interaction with metalloenzymes, particularly carbonic anhydrases, while the fluorophenyl moiety can influence binding affinity and pharmacokinetic properties. This technical guide provides an in-depth overview of the in silico modeling of this compound, summarizing available data, detailing experimental protocols, and visualizing key interaction pathways.

Physicochemical Properties

A foundational aspect of in silico modeling is the characterization of the molecule's properties.

| Property | Value |

| Molecular Formula | C₁₃H₁₂FN₃O₃S |

| Molecular Weight | 309.32 g/mol |

| Synonyms | 4-(3-(4-fluorophenyl)ureido)benzenesulfonamide, 4-{[(4-Fluorophenyl)carbamoyl]amino}benzenesulfonamide |

Predicted Biological Targets and In Silico Interaction Analysis

While direct in silico studies on 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea are not extensively published, the structural motifs of the molecule strongly suggest carbonic anhydrases (CAs) as primary biological targets. The sulfamoyl group is a well-established zinc-binding group found in numerous CA inhibitors.

Carbonic Anhydrase Inhibition

Compounds bearing a sulfamoylphenyl group are known to be potent inhibitors of carbonic anhydrases.[1][2] In silico modeling, particularly molecular docking, is a crucial tool to predict and analyze the binding of such inhibitors to the active site of various CA isoforms.

Experimental Protocol: Molecular Docking of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea with Carbonic Anhydrase II

This protocol outlines a typical molecular docking workflow to investigate the interaction of the title compound with human Carbonic Anhydrase II (hCA II), a well-characterized isoform.

-

Protein Preparation:

-

The three-dimensional crystal structure of hCA II is obtained from the Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands are removed from the PDB file.

-

Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH of 7.4.

-

The protein structure is energy minimized using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D structure of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea is drawn using a chemical drawing software and converted to a 3D structure.

-

The ligand's geometry is optimized using a quantum mechanical method (e.g., DFT with B3LYP functional) or a molecular mechanics force field.

-

Partial atomic charges are assigned to the ligand atoms.

-

-

Docking Simulation:

-

A grid box is defined around the active site of hCA II, encompassing the catalytic zinc ion and surrounding residues.

-

A molecular docking program (e.g., AutoDock, Glide, GOLD) is used to search for the optimal binding pose of the ligand within the defined grid box.

-

The docking algorithm explores various conformations of the ligand and its orientation within the active site.

-

A scoring function is employed to estimate the binding affinity of each pose, typically reported in kcal/mol.

-

-

Analysis of Results:

-

The docked poses are visualized and analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion.

-

The binding energy of the most favorable pose provides a quantitative measure of the predicted binding affinity.

-

Predicted Binding Mode with Carbonic Anhydrase II

Based on studies of structurally similar sulfamoylphenyl-containing inhibitors, the following interactions are predicted for 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea with the active site of hCA II:

-

The sulfonamide group coordinates directly with the catalytic zinc ion.

-

The oxygen atoms of the sulfonamide group form hydrogen bonds with the side chain of a key threonine residue (Thr199).

-

The urea moiety can form hydrogen bonds with backbone or side-chain atoms of other active site residues.

-

The 4-fluorophenyl ring likely occupies a hydrophobic pocket within the active site, contributing to the overall binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are valuable for understanding how variations in the chemical structure of a series of compounds affect their biological activity. For sulfamoylphenyl urea derivatives, QSAR models can elucidate the key molecular descriptors that govern their inhibitory potency against targets like carbonic anhydrases.

Experimental Protocol: QSAR Model Development for Carbonic Anhydrase Inhibitors

-

Data Set Collection: A dataset of structurally related sulfamoylphenyl urea derivatives with experimentally determined inhibitory activities (e.g., IC₅₀ or Kᵢ values) against a specific carbonic anhydrase isoform is compiled.

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric, and hydrophobic) are calculated for each compound in the dataset using specialized software.

-

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the calculated descriptors with the biological activity.

-

Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and reliability.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions compared to static docking poses.

Experimental Protocol: Molecular Dynamics Simulation of the 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea-hCA II Complex

-

System Setup: The docked complex of the ligand and hCA II is placed in a simulation box filled with explicit water molecules. Counter-ions are added to neutralize the system.

-

Equilibration: The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant pressure and temperature to allow the solvent and ions to relax around the complex.

-

Production Run: A long-timescale MD simulation (typically nanoseconds to microseconds) is performed to sample the conformational space of the complex.

-

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the ligand in the binding pocket, calculate binding free energies, and identify persistent intermolecular interactions.

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in the in silico modeling of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea.

Caption: Molecular Docking Workflow.

Caption: Inhibition of Carbonic Anhydrase Signaling.

Conclusion

In silico modeling provides a powerful and efficient approach to investigate the interactions of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea with its potential biological targets. Based on its chemical structure, carbonic anhydrases are the most probable targets, and the methodologies outlined in this guide, including molecular docking, QSAR, and molecular dynamics, can be employed to elucidate the specific binding modes, structure-activity relationships, and dynamic behavior of this compound. The insights gained from such computational studies are invaluable for guiding further experimental validation and for the rational design of more potent and selective inhibitors for therapeutic applications.

References

The Aryl Urea Scaffold: A Privileged Motif in Drug Discovery - A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aryl urea motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds. Its unique ability to form stable, directional hydrogen bonds with protein backbones, coupled with the synthetic tractability of the urea functional group, has made it a focal point in the design of targeted therapeutics. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of aryl urea derivatives, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents. We will delve into the critical structural features that govern their biological activity, present key quantitative data, detail essential experimental protocols, and visualize the intricate signaling pathways they modulate.

Core Structure and Key Interactions

The fundamental structure of an aryl urea consists of a central urea moiety (-(NH)-(C=O)-(NH)-) flanked by at least one aromatic ring. The two nitrogen atoms of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This arrangement allows for a bidentate hydrogen bonding interaction with the hinge region of many protein kinases, a common target for this class of compounds. The aryl rings provide a scaffold for introducing various substituents that can modulate the compound's physicochemical properties, target affinity, and selectivity.

Structure-Activity Relationship (SAR) Studies: A Quantitative Overview

The biological activity of aryl urea derivatives is exquisitely sensitive to the nature and position of substituents on the aryl rings. The following tables summarize key quantitative data from various studies, highlighting the impact of different structural modifications on their anticancer and antimicrobial activities.

Anticancer Activity of Aryl Urea Derivatives

Many aryl urea derivatives exhibit potent anticancer activity by inhibiting key protein kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Raf kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Antiproliferative Activity (IC50 in µM) of Selected Aryl Urea Derivatives against Various Cancer Cell Lines.

| Compound ID | R1 (Aryl Group 1) | R2 (Aryl Group 2) | HT-29 (Colon) | A549 (Lung) | HepG2 (Liver) | T24 (Bladder) | PC-3 (Prostate) | Reference |

| Sorafenib | 4-chloro-3-(trifluoromethyl)phenyl | 4-(2-(methylcarbamoyl)phenoxy)phenyl | ~5.8 | ~5.5 | ~4.5 | - | ~5.9 | [1][2] |

| Regorafenib | 4-chloro-3-(trifluoromethyl)phenyl | 4-(4-fluoro-2-methylcarbamoyl)phenoxy)phenyl | ~4.5 | - | - | <6 | - | [1] |

| Compound 5-23 | Pyrazinyl | Substituted Phenyl | - | - | - | 4.58 ± 0.24 | - | [1] |

| Compound 7u | 4-chlorophenyl | 4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl | 3.90 ± 0.33 | 2.39 ± 0.10 | - | - | >50 | [2] |

| Compound 6v | Substituted Aryl | Substituted Aryl | - | - | 0.22 (Hep3B) | - | - | [3] |

Table 2: VEGFR-2 Kinase Inhibitory Activity (IC50 in µM) of Selected Aryl Urea Derivatives.

| Compound ID | Structure Description | VEGFR-2 IC50 (µM) | Reference |

| Sorafenib | Diaryl urea | 0.09 | [4] |

| Compound 11 | Piperazinylquinoxaline-based derivative | 0.192 | [4] |

| Compound 6v | Arylurea with acrylamide moiety | 0.074 | [3] |

Antimicrobial Activity of Aryl Urea Derivatives

Aryl urea derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: In Vitro Antimicrobial Activity (MIC in µM) of Selected Aryl Urea Derivatives.

| Compound ID | R1 (Aryl Group 1) | R2 (Alkyl/Aryl Group 2) | S. aureus | E. coli | K. pneumoniae | A. baumannii | Reference |

| Compound 7b | 3,5-dichlorophenyl | Substituted phenyl | - | 100 | 100 | - | [5] |

| Compound 11b | 3,5-dichlorophenyl | Substituted phenyl | - | 50 | 50 | - | [5] |

| Compound 67d | 3,5-dichlorophenyl | Substituted phenyl | - | 36 | 72 | - | [5] |

| Compound 3l | Adamantyl | Substituted aryl | - | - | - | - | [6] |

(Note: The original data for compound 3l was presented as % growth inhibition; a specific MIC value was not provided in the abstract).[6]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation and advancement of SAR studies. The following sections provide methodologies for key assays cited in the evaluation of aryl urea derivatives.

Synthesis of Aryl Urea Derivatives (General Procedure)

The most common method for the synthesis of unsymmetrical aryl ureas involves the reaction of an arylamine with an aryl isocyanate.

Materials:

-

Appropriate arylamine

-

Appropriate aryl isocyanate

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve the arylamine (1.0 equivalent) in the anhydrous solvent in the reaction vessel.

-

To the stirred solution, add the aryl isocyanate (1.0-1.2 equivalents) dropwise at room temperature.

-

Allow the reaction mixture to stir at room temperature for a period ranging from a few hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure aryl urea derivative.

-

The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., HT-29, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

Test compounds (aryl urea derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control.

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Positive control antibiotic/antifungal

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth medium.

-

Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria.

-

Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as detected by the naked eye or by measuring the optical density.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compounds dissolved in DMSO

-

A method for detecting kinase activity (e.g., ADP-Glo™ Kinase Assay, which measures ADP formation)

-

Microplate reader capable of measuring luminescence

Procedure:

-

Add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme to the wells of a microplate.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction mixture at room temperature or 30°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction and measure the kinase activity using a detection reagent. For the ADP-Glo™ assay, the reagent is added to convert the ADP produced to ATP, and then a second reagent is added to measure the newly synthesized ATP via a luciferase reaction.

-

The luminescence signal is inversely proportional to the kinase activity.

-

The IC50 value is calculated from the dose-response curve of the inhibitor.

Visualization of Key Signaling Pathways and Workflows

To better understand the mechanism of action of aryl urea derivatives and the experimental processes involved in their evaluation, the following diagrams have been generated using Graphviz.

Signaling Pathways

Aryl urea derivatives, particularly those with anticancer activity, often target key signaling cascades that regulate cell proliferation, survival, and angiogenesis.

Caption: The VEGFR-2 signaling pathway and points of inhibition by aryl urea derivatives.

Caption: The Raf/MEK/ERK signaling cascade, a key target for anticancer aryl ureas.

Caption: The p38 MAPK pathway, a target for anti-inflammatory aryl urea derivatives.

Experimental Workflow

The following diagram illustrates a generalized workflow for the discovery and initial evaluation of novel aryl urea derivatives.

Caption: A typical workflow for the SAR-guided discovery of new aryl urea derivatives.

Conclusion and Future Directions

The aryl urea scaffold continues to be a highly fruitful starting point for the development of new therapeutic agents. The extensive body of research on their structure-activity relationships has provided invaluable insights into the key structural features required for potent and selective biological activity. The data and protocols presented in this guide offer a solid foundation for researchers to build upon. Future efforts in this field will likely focus on the development of more selective inhibitors to minimize off-target effects, the exploration of novel biological targets for aryl urea derivatives, and the application of computational methods to refine SAR models and guide the design of next-generation therapeutics. The versatility and proven track record of the aryl urea motif ensure its continued prominence in the landscape of drug discovery.

References

- 1. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and anticancer evaluation of arylurea derivatives as potent and selective type II irreversible covalent FGFR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 6. mdpi.com [mdpi.com]

Unveiling the Therapeutic Potential of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea: A Focus on NLRP3 Inflammasome Inhibition

For Immediate Release

Manchester, UK - A growing body of evidence positions the compound 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea, also known as 4-(3-(4-fluorophenyl)ureido)benzenesulfonamide, as a potent inhibitor of the NLRP3 inflammasome, a key driver of inflammation in a wide range of diseases. This in-depth technical guide consolidates the current understanding of this molecule's therapeutic potential, detailing its mechanism of action, relevant quantitative data from closely related analogs, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel anti-inflammatory therapeutics.

Core Therapeutic Target: The NLRP3 Inflammasome

The primary therapeutic target of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea is the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][2][3] The NLRP3 inflammasome is a multiprotein complex within the innate immune system that, upon activation by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory disorders, including autoimmune diseases, metabolic disorders, and neurodegenerative conditions.[2][4]

Mechanism of Action: Inhibition of ASC Speck Formation

Research into a class of novel urea-based NLRP3 inhibitors, to which 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea belongs, has elucidated a specific mechanism of action.[5] These compounds effectively target the NLRP3 inflammasome downstream, preventing the crucial step of apoptosis-associated speck-like protein containing a CARD (ASC) oligomerization and subsequent "speck" formation.[1][2][5] ASC speck formation is a hallmark of inflammasome activation, serving as a platform for the recruitment and activation of pro-caspase-1.[6][7][8] By inhibiting this process, 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea and its analogs effectively halt the inflammatory cascade.

The proposed signaling pathway is visualized below:

Quantitative Data

While specific quantitative data for 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea is not yet publicly available, a doctoral dissertation detailing the development of novel urea-based NLRP3 inhibitors provides valuable insights into the potency of this class of compounds. The most potent analogs in this series exhibited significant inhibitory activity.

| Compound Class | Assay Type | Cell Type | Potency (IC50) | Reference |

| Novel Urea-based NLRP3 Inhibitors (NVRs) | IL-1β release | iBMDM | as low as 1µM | [5] |

| Novel Urea-based NLRP3 Inhibitors (NVRs) | IL-1β release | iBMDM | 5µM | [5] |

iBMDM: immortalized Bone Marrow-Derived Macrophages

Experimental Protocols

The evaluation of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea and its analogs as NLRP3 inflammasome inhibitors involves a series of well-defined cellular and biochemical assays.

ASC Speck Formation Assay

This assay is a direct measure of the compound's ability to inhibit the core mechanism of NLRP3 inflammasome activation.

Principle: Upon activation, ASC proteins oligomerize to form a large speck-like structure within the cell, which can be visualized and quantified using fluorescence microscopy or flow cytometry.[6][7][8][9]

General Protocol:

-

Cell Culture: Immortalized macrophage cell lines (e.g., iBMDMs) stably expressing fluorescently tagged ASC are cultured to confluency.

-

Priming: Cells are primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to induce the expression of pro-IL-1β and NLRP3.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea or a vehicle control.

-

NLRP3 Activation: The NLRP3 inflammasome is activated using a specific stimulus, such as nigericin or ATP.

-

Visualization and Quantification: The formation of ASC specks is visualized by fluorescence microscopy. The percentage of cells with specks is quantified to determine the inhibitory effect of the compound.

The workflow for this assay is depicted below:

IL-1β Release Assay

This assay measures the downstream consequence of NLRP3 inflammasome activation and its inhibition by the test compound.

Principle: Active caspase-1, following its activation on the ASC speck, cleaves pro-IL-1β into its mature, secretable form. The amount of secreted IL-1β in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

General Protocol:

-

Cell Culture and Priming: Similar to the ASC speck formation assay, macrophages are cultured and primed with LPS.

-

Compound Treatment: Cells are treated with the test compound.

-

NLRP3 Activation: The inflammasome is activated with an appropriate stimulus.

-

Supernatant Collection: The cell culture supernatant is collected.

-

ELISA: The concentration of IL-1β in the supernatant is measured using a commercially available ELISA kit.

Future Directions

The potent NLRP3 inhibitory activity of the diarylsulfonylurea class of compounds, including 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea, presents a promising avenue for the development of novel therapeutics for a wide range of inflammatory diseases. Further investigation is warranted to determine the precise pharmacokinetic and pharmacodynamic properties of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea and to evaluate its efficacy in in vivo models of NLRP3-driven pathologies. The logical relationship for future research is outlined below.

References

- 1. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonylureas as Concomitant Insulin Secretagogues and NLRP3 Inflammasome Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking | Springer Nature Experiments [experiments.springernature.com]

- 7. ASC Speck Formation as a Readout for Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]

- 8. ASC speck formation as a readout for inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Instructions for Flow Cytometric Detection of ASC Specks as a Readout of Inflammasome Activation in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Early-Stage Research Assessment of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea

Abstract: This document provides a technical overview of the current, albeit limited, early-stage research landscape for the compound 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea. Due to a scarcity of direct research on this specific molecule, this guide synthesizes foundational chemical data, proposes a detailed experimental protocol for its synthesis based on established methodologies for analogous compounds, and explores potential biological activities and mechanisms of action by drawing parallels with structurally related molecules. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the potential of novel substituted ureas.

Introduction

Urea derivatives are a significant class of compounds in medicinal chemistry, known for their ability to form stable hydrogen bonds with biological targets. This characteristic has led to their successful development as therapeutics in a range of diseases. Similarly, the sulfonamide group is a well-established pharmacophore present in numerous antibacterial, diuretic, and anticancer agents. The compound 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea combines these two important functional groups, suggesting a potential for interesting biological activity. However, a review of the current scientific literature reveals a lack of specific studies on this molecule. This guide aims to bridge this gap by providing a foundational resource for researchers, including a proposed synthesis, and a discussion of potential, though hypothetical, therapeutic applications based on the activities of structurally similar compounds.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₂FN₃O₃S |

| Molecular Weight | 309.32 g/mol |

| Appearance | Solid (predicted) |

| Synonyms | 4-(3-(4-fluorophenyl)ureido)benzenesulfonamide, 4-{[(4-Fluorophenyl)carbamoyl]amino}benzenesulfonamide |

Proposed Synthesis Protocol

A common and efficient method for the synthesis of unsymmetrical ureas is the reaction of an isocyanate with a primary amine. Based on this established methodology, a one-step synthesis of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea is proposed.

Experimental Protocol: Synthesis of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea

Objective: To synthesize 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea from 4-fluorophenyl isocyanate and 4-aminobenzenesulfonamide.

Materials:

-

4-fluorophenyl isocyanate

-

4-aminobenzenesulfonamide (Sulfanilamide)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, condenser, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry 100 mL round-bottom flask under an inert atmosphere, add 4-aminobenzenesulfonamide (1.0 eq).

-

Dissolve the 4-aminobenzenesulfonamide in a minimal amount of anhydrous DMF with stirring.

-

To the resulting solution, add 4-fluorophenyl isocyanate (1.05 eq) dropwise at room temperature.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, pour the reaction mixture into cold diethyl ether with vigorous stirring to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and solvent residues.

-

Dry the product under vacuum to yield 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Proposed synthesis workflow for 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea.

Potential Biological Activity and Signaling Pathways (Hypothetical)

In the absence of direct experimental data for 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea, we can hypothesize its potential biological activities by examining structurally related compounds.

Kinase Inhibition

Many N,N'-diaryl urea derivatives, such as Sorafenib, are potent inhibitors of multiple protein kinases involved in tumor progression and angiogenesis. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. It is plausible that 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea could exhibit inhibitory activity against kinases in this pathway.

Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a classic zinc-binding group found in numerous carbonic anhydrase inhibitors. Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The presence of the sulfamoylphenyl group in the target molecule suggests it could be investigated as a potential carbonic anhydrase inhibitor.

Other Potential Targets

Literature on fluorophenyl urea derivatives also points to other potential therapeutic targets, including soluble epoxide hydrolase, which is involved in inflammation and pain, and bacterial enzymes like penicillin-binding proteins.

Future Directions

The therapeutic potential of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea remains to be elucidated. The following steps are recommended for future research:

-

Synthesis and Characterization: The proposed synthesis protocol should be executed, and the compound's identity and purity must be confirmed.

-

In Vitro Screening: The compound should be screened against a panel of kinases, particularly those in the PI3K/Akt/mTOR pathway, and a panel of human carbonic anhydrase isoforms.

-

Antimicrobial Activity: The compound should be tested for its antimicrobial activity against a range of pathogenic bacteria.

-

Structure-Activity Relationship (SAR) Studies: Should any promising activity be identified, the synthesis and evaluation of analogs would be a logical next step to optimize potency and selectivity.

Conclusion

While there is currently a lack of direct research on 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea, its chemical structure, which combines a fluorophenyl urea moiety with a sulfonamide group, suggests it may possess interesting and potentially valuable biological activities. This guide provides a foundational starting point for researchers by proposing a robust synthesis method and outlining several plausible, albeit hypothetical, avenues for therapeutic investigation. Further experimental work is necessary to determine the actual biological profile of this compound and to ascertain its potential as a lead for drug discovery.

An In-depth Technical Guide to 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea and its Analogs: Synthesis, Mechanism of Action, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea and its analogs, a class of compounds demonstrating significant potential as therapeutic agents. This document details the synthesis, mechanism of action, structure-activity relationships (SAR), and relevant experimental protocols for this compound class. The primary biological target identified for these molecules is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs), with pronounced inhibitory activity against several isoforms, including those implicated in cancer. This guide aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Introduction

Urea derivatives have long been a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The diaryl urea scaffold, in particular, offers a versatile framework for designing targeted inhibitors of various enzymes. 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea represents a key pharmacophore, integrating the diaryl urea moiety with a sulfonamide group, a well-established zinc-binding group in numerous enzyme inhibitors. This strategic combination has led to the discovery of potent inhibitors of carbonic anhydrases, enzymes that play critical roles in physiological and pathological processes.

Synthesis

The synthesis of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea and its analogs is typically achieved through a straightforward and efficient condensation reaction. The most common synthetic route involves the reaction of an appropriately substituted phenyl isocyanate with an aniline derivative. In the case of the parent compound, this involves the reaction of 4-fluorophenyl isocyanate with 4-aminobenzenesulfonamide (sulfanilamide).

General Experimental Protocol for Synthesis

To a solution of the selected aniline (e.g., 4-aminobenzenesulfonamide) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetone, an equimolar amount of the corresponding phenyl isocyanate (e.g., 4-fluorophenyl isocyanate) is added dropwise at room temperature. The reaction mixture is then stirred at room temperature for a period of 3 to 24 hours, during which the product typically precipitates out of solution. The solid product is collected by filtration, washed with the solvent, and can be further purified by recrystallization to afford the desired N,N'-diaryl urea derivative in good yield and high purity.

Figure 1: General synthetic workflow for 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea.

Mechanism of Action: Carbonic Anhydrase Inhibition

The primary mechanism of action for 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea and its analogs is the inhibition of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in numerous physiological processes, including pH regulation, respiration, and ion transport. Several CA isoforms are overexpressed in various pathological conditions, such as cancer (hCA IX and XII) and glaucoma (hCA II), making them attractive therapeutic targets.[2][3]

The sulfonamide moiety (-SO₂NH₂) of these compounds acts as a potent zinc-binding group, coordinating to the Zn²⁺ ion in the active site of the carbonic anhydrase enzyme. This interaction displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity of the enzyme, thereby leading to its inhibition.[4] The diaryl urea portion of the molecule extends into the active site cavity, forming additional interactions with amino acid residues, which contributes to the binding affinity and isoform selectivity of the inhibitor.

Figure 2: Mechanism of carbonic anhydrase inhibition.

Quantitative Data and Structure-Activity Relationships (SAR)

Table 1: Carbonic Anhydrase Inhibition Data for Ureidobenzenesulfonamide Analogs [2][3]

| Compound ID | R Group (Substitution on Phenylurea) | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

| Analog 1 | 2-Benzyl | 150 | 122 | 15 | 6.4 |

| Analog 2 | 3-(2-Benzylphenyl) | 78 | 62 | 8.2 | 1.0 |

| Analog 3 | 4-Biphenyl | >10000 | 8530 | 118 | 27.4 |

| Analog 4 | 4-Phenoxy | 8530 | 6750 | 98.3 | 43.5 |

| Acetazolamide (Standard) | - | 250 | 12 | 25 | 5.7 |

Table 2: Carbonic Anhydrase Inhibition Data for Bis-ureido-substituted Benzenesulfonamide Analogs [1]

| Compound ID | Linker between Urea Moieties | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

| Analog 5 | 1,3-Phenylene | 79.3 | 4.4 | 6.73 | 5.02 |

| Analog 6 | 1,4-Phenylene | 68.1 | 15.2 | 8.32 | 6.14 |

| Analog 7 | 4,4'-Methylenebis(phenylene) | 9174 | 792 | 835 | 429 |

Structure-Activity Relationship Discussion:

-

Sulfonamide Moiety: The primary sulfonamide group is essential for potent carbonic anhydrase inhibition as it directly coordinates with the active site zinc ion.

-

Urea Linker: The urea moiety plays a crucial role in orienting the molecule within the active site and forms key hydrogen bonding interactions with amino acid residues.

-

Substitution on the Phenylurea Ring: The nature and position of substituents on the non-sulfonamide bearing phenyl ring significantly influence both the potency and isoform selectivity.

-

Bulky, hydrophobic groups, such as a benzyl or biphenyl moiety, are generally well-tolerated and can enhance binding affinity, particularly for the tumor-associated isoforms hCA IX and XII.[3]

-

The substitution pattern on the phenyl ring is critical. For instance, a 2-benzyl substitution (Analog 1) shows good potency, which is further enhanced in the 3-(2-benzylphenyl) analog (Analog 2), suggesting that the additional phenyl ring explores a favorable binding pocket.[3]

-

-

Bis-ureido Analogs: The introduction of a second ureido-benzenesulfonamide moiety connected by a linker can lead to highly potent inhibitors, especially when a rigid linker like a 1,3-phenylene group is used (Analog 5).[1]

Experimental Protocols: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea and its analogs against various carbonic anhydrase isoforms is typically determined using a stopped-flow CO₂ hydrase assay.

Principle of the Assay

This assay measures the enzyme-catalyzed hydration of CO₂. The reaction is monitored by observing the change in pH of a buffer solution using a pH indicator. The initial rate of the reaction is determined in the presence and absence of the inhibitor to calculate the inhibition constant (Ki).

General Assay Protocol

-

Enzyme and Inhibitor Preparation: A stock solution of the purified human carbonic anhydrase isoform is prepared in a suitable buffer. The test compounds are dissolved in DMSO to create stock solutions, which are then diluted to the desired concentrations.

-

Assay Buffer: A buffer with a pH around the pKa of the indicator is used (e.g., Tris-HCl).

-

CO₂ Substrate: A saturated solution of CO₂ in water is prepared by bubbling CO₂ gas through chilled deionized water.

-

Stopped-Flow Measurement: The enzyme solution (containing the inhibitor at various concentrations) and the CO₂ solution are rapidly mixed in the stopped-flow instrument.

-

Data Acquisition: The change in absorbance of the pH indicator is monitored over time. The initial rate of the reaction is calculated from the linear phase of the progress curve.

-

Data Analysis: The inhibition constants (Ki) are determined by fitting the data to appropriate enzyme inhibition models, such as the Michaelis-Menten equation for competitive inhibition.

Figure 3: Workflow for a stopped-flow carbonic anhydrase inhibition assay.

Conclusion and Future Directions

1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea and its analogs represent a promising class of carbonic anhydrase inhibitors with significant therapeutic potential, particularly in the field of oncology. The straightforward synthesis and the well-defined mechanism of action make this scaffold an attractive starting point for the development of novel, potent, and isoform-selective CA inhibitors. Future research should focus on the synthesis and biological evaluation of a broader range of analogs to further elucidate the structure-activity relationships and to optimize the pharmacokinetic and pharmacodynamic properties of these compounds. The development of inhibitors with high selectivity for tumor-associated CA isoforms over the ubiquitous cytosolic isoforms remains a key objective to minimize off-target effects and enhance the therapeutic window. This in-depth technical guide provides a solid foundation for researchers to build upon in their quest for novel and effective therapeutics targeting carbonic anhydrases.

References

- 1. Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea as a Potential Urease Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. The carbamate formed rapidly and spontaneously decomposes to yield a second molecule of ammonia and carbonic acid. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, and urinary tract infections. The inhibition of urease is a key therapeutic strategy to counteract the pathogenic effects of these organisms.